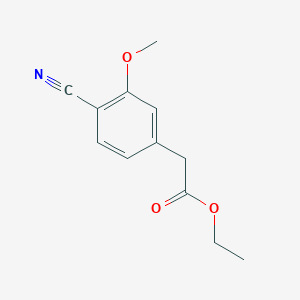

Ethyl 2-(4-cyano-3-methoxyphenyl)acetate

货号:

B8802625

分子量:

219.24 g/mol

InChI 键:

JZDQGUMBHPMRHM-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Ethyl 2-(4-cyano-3-methoxyphenyl)acetate is an organic ester characterized by a phenyl ring substituted with a cyano group (-CN) at the para position (C4) and a methoxy group (-OCH₃) at the meta position (C3). The acetate moiety (-OAc) is linked to the phenyl ring via a methylene bridge (CH₂).

属性

分子式 |

C12H13NO3 |

|---|---|

分子量 |

219.24 g/mol |

IUPAC 名称 |

ethyl 2-(4-cyano-3-methoxyphenyl)acetate |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)7-9-4-5-10(8-13)11(6-9)15-2/h4-6H,3,7H2,1-2H3 |

InChI 键 |

JZDQGUMBHPMRHM-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CC(=C(C=C1)C#N)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Insights :

- Cyano vs. Hydroxy Groups: Replacing -OH (as in ) with -CN eliminates hydrogen-bond donor capacity, reducing solubility in aqueous media but improving metabolic stability.

Heterocyclic vs. Phenyl Backbones

Key Insights :

- Benzofuran-based esters (e.g., ) exhibit stronger π-π stacking (center-to-center distance: 3.814 Å) due to planar heterocyclic systems, whereas phenyl acetates rely on weaker C-H···O interactions.

- Imidazole derivatives (e.g., ) demonstrate higher polarity and bioactivity in drug discovery contexts, contrasting with the target compound’s simpler phenyl backbone.

Ester Group Variations

Key Insights :

- β-Keto esters (e.g., ) exhibit enhanced reactivity in Claisen condensations, unlike the target compound’s non-keto acetate group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。